2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol
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Overview
Description
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its purine base, which is a fundamental component of nucleic acids, making it crucial for various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol typically involves the alkylation of a purine derivative. One common method includes the reaction of 6-chloropurine with 2-(methylamino)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2-(methylamino)ethyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which have significant biological activities.
Scientific Research Applications
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol involves its interaction with nucleic acids and enzymes. The purine base allows it to mimic natural nucleotides, thereby inhibiting enzymes involved in DNA and RNA synthesis. This inhibition can lead to the suppression of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug that also contains a purine base.
Ganciclovir: Another antiviral compound with a similar structure.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
2-((2-((1H-Purin-6-yl)amino)ethyl)(methyl)amino)ethanol is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
133331-05-2 |
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Molecular Formula |
C10H16N6O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[methyl-[2-(7H-purin-6-ylamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C10H16N6O/c1-16(4-5-17)3-2-11-9-8-10(13-6-12-8)15-7-14-9/h6-7,17H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChI Key |
MGGIQSVGZRCHTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC1=NC=NC2=C1NC=N2)CCO |
Origin of Product |
United States |
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